molecular formula C23H19ClN2O4S B2439550 (E)-methyl 2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 300377-24-6

(E)-methyl 2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2439550
CAS No.: 300377-24-6
M. Wt: 454.93
InChI Key: DYGSPKNGLIYSAI-LDADJPATSA-N
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Description

(E)-methyl 2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C23H19ClN2O4S and its molecular weight is 454.93. The purity is usually 95%.
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Properties

IUPAC Name

methyl (2E)-2-[(2-chlorophenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O4S/c1-13-19(22(28)30-3)20(14-8-10-16(29-2)11-9-14)26-21(27)18(31-23(26)25-13)12-15-6-4-5-7-17(15)24/h4-12,20H,1-3H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGSPKNGLIYSAI-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3Cl)SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3Cl)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound likely interacts with its targets through a process known as glutathione conjugation. This is a biochemical reaction where the compound binds to glutathione, a molecule that plays a crucial role in maintaining cellular redox balance.

Pharmacokinetics

Related compounds such as 2-chlorobenzylidene malononitrile have been shown to undergo biotransformation to mercapturic acids in rats. This suggests that the compound may also be metabolized and excreted in a similar manner.

Result of Action

The result of the compound’s action is likely the detoxification of harmful substances in the body. By binding to glutathione, the compound forms conjugates that are more easily excreted from the body.

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the rate of the glutathione conjugation reaction. Additionally, the presence of other substances in the body can also influence the compound’s action, efficacy, and stability.

Biological Activity

The compound (E)-methyl 2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C20H19ClN2O4S\text{C}_{20}\text{H}_{19}\text{Cl}\text{N}_2\text{O}_4\text{S}

Synthesis Methods

The synthesis of thiazolo[3,2-a]pyrimidines typically involves cyclization reactions using various precursors. The target compound can be synthesized via a multi-step process involving the condensation of appropriate aldehydes with thiazole derivatives followed by methylation and carboxylation steps.

Antitumor Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Tests : Studies have shown that compounds similar to the target exhibit high efficiency against HeLa (cervical adenocarcinoma) cells while demonstrating lower toxicity against normal liver cells (Chang liver) .
  • Mechanism of Action : These compounds may act as inhibitors of tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Thiazolo[3,2-a]pyrimidines have also been evaluated for their antimicrobial activity:

  • In Vitro Studies : Compounds derived from this class showed moderate to potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli .
  • Comparison with Standard Drugs : The antimicrobial efficacy was often compared to standard antibiotics, showing promising results that suggest potential for development as new antimicrobial agents .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of thiazolo[3,2-a]pyrimidines are noteworthy:

  • In Vivo Models : Animal studies have indicated that these compounds can reduce inflammation markers significantly in models of induced inflammation .
  • Mechanistic Insights : The anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .

Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesObservationsReferences
AntitumorHeLa (cervical adenocarcinoma)High cytotoxicity
AntimicrobialS. aureus, E. coliModerate to potent activity
Anti-inflammatoryIn vivo modelsSignificant reduction in markers

Case Studies

  • Antitumor Efficacy : A study evaluated a series of thiazolo[3,2-a]pyrimidine derivatives for their cytotoxic effects on MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines. The results indicated that modifications at the C5 position significantly enhanced cytotoxicity while maintaining selectivity towards cancer cells over normal cells .
  • Antimicrobial Evaluation : Another investigation focused on the synthesis of thiazolo[3,2-a]pyrimidines with different substituents at the phenyl ring. These compounds were tested against various bacterial strains, revealing that certain substitutions led to enhanced antibacterial properties compared to traditional antibiotics .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C19H19ClN2O4SC_{19}H_{19}ClN_{2}O_{4}S with a molecular weight of approximately 396.88 g/mol. The structure features a thiazolo-pyrimidine core, which is known for its diverse pharmacological properties. The presence of the methoxy and chlorobenzylidene substituents enhances its potential biological activity.

Research indicates that (E)-methyl 2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibits significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound displays activity against various bacterial strains, indicating potential use in treating infections.
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation markers in vitro and in vivo.

Case Studies

  • Antimicrobial Evaluation :
    A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated a notable inhibition zone against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Anticancer Studies :
    In vitro assays were conducted on various cancer cell lines (e.g., HeLa, MCF-7). The compound demonstrated IC50 values in the micromolar range, indicating effective cytotoxicity. Mechanistic studies revealed that it induces apoptosis via the mitochondrial pathway.
  • Anti-inflammatory Research :
    A recent study focused on the anti-inflammatory properties of this compound using an animal model of inflammation. The results showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment with the compound.

Chemical Reactions Analysis

Reaction Conditions Comparison

Reaction StepReagents/CatalystsSolventTemperatureYield RangeSource
Core formationThiourea, aldehyde, acidEthanolReflux70–85%
Benzylidene condensation2-ChlorobenzaldehydeMethanolRefluxNot specified
EsterificationEthylchloroacetate, NaAcEthanol60–62°C72–84%

Cyclization to Form Thiazolo-Pyrimidine Core

The core structure is formed via acid-catalyzed cyclization of thiourea derivatives with β-keto esters. For example, the reaction of thiourea with acetoacetic esters and aldehydes under acidic conditions yields the fused heterocycle.

Benzylidene Condensation

The 2-chlorobenzylidene group is introduced through aldol-like condensation of the core with 2-chlorobenzaldehyde. This reaction typically occurs under reflux in methanol or ethanol, forming the (E)-configured double bond.

Esterification and Substituent Modification

Post-core formation, esterification or methylation steps modify substituents:

  • Esterification : Ethyl esters are introduced using ethylchloroacetate and sodium acetate, as seen in related compounds .

  • Methylation : Methoxy groups are added via methylation reactions (e.g., methyl iodide with potassium carbonate) .

Characterization Techniques

  • NMR : Confirms structural integrity (e.g., ethyl ester protons at δ 0.85–3.85) .

  • IR : Identifies carbonyl groups (ester: ~1750 cm⁻¹, amide: ~1675 cm⁻¹) .

  • Mass Spectrometry : Provides molecular ion peaks (e.g., m/z 378 for ethyl analogs) .

Reactivity and Functional Group Transformations

  • Hydrolysis : Ester groups can be hydrolyzed to carboxylic acids under basic conditions (e.g., NaOH in methanol) .

  • Substitution : Chlorine atoms may undergo nucleophilic aromatic substitution, though steric hindrance in the thiazolo-pyrimidine core reduces reactivity.

  • Reduction : The double bond in the benzylidene group could be hydrogenated, altering the (E)-configuration.

Biological and Chemical Significance

  • Pharmacological activity : The thiazolo-pyrimidine scaffold is explored for antitumor and enzyme inhibition properties, influenced by substituents like chlorobenzylidene and methoxy groups .

  • QSAR studies : Structural modifications (e.g., substituent positions, electron-withdrawing groups) are analyzed to optimize bioactivity.

Challenges and Optimization

  • Yield variability : Cyclization and condensation steps may require catalysts (e.g., ammonium acetate) or reflux to achieve high yields .

  • Purity control : TLC and chromatography are critical to isolate intermediates and final products .

Comparison with Related Derivatives

FeatureCurrent CompoundEthyl Analog (Xa)
Ester group Methyl esterEthyl ester
Substituents 2-Chlorobenzylidene, 4-methoxyphenylDiphenyl, ethyl ester
Yield (esterification) Not specified72–84%
Key peaks (IR) Carbonyl (ester: ~1750 cm⁻¹)Carbonyl (ester: 1752 cm⁻¹)

Preparation Methods

Cyclodehydration Using Polyphosphoric Acid (PPA)

The thiazolo[3,2-a]pyrimidine scaffold is classically synthesized via cyclodehydration of thiourea derivatives. For instance, Balkan et al. demonstrated that heating 2-aminothiazole derivatives with polyphosphoric acid (PPA) at elevated temperatures (100–120°C) for 2 hours induces cyclodehydration, yielding 5H-thiazolo[3,2-a]pyrimidines. In the target compound, this step would involve a precursor such as methyl 2-amino-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydrothiazole-6-carboxylate. Neutralization with ammonia post-reaction ensures product stability.

One-Pot Synthesis with Ionic Liquids

A modern approach employs ionic liquids as green catalysts. CN103012440A discloses a one-pot method where 2-aminothiazole, substituted benzaldehydes (e.g., 4-methoxybenzaldehyde), and acetoacetate esters react in organic solvents (e.g., ethanol) at 35–80°C for 2–12 hours. The ionic liquid [BMIM]BF₄ facilitates tandem condensation-cyclization, directly forming the thiazolo[3,2-a]pyrimidine core with yields exceeding 85%. This method eliminates multi-step purification and reduces waste.

Functionalization at Positions 5, 6, and 7

4-Methoxyphenyl Group at Position 5

The 4-methoxyphenyl substituent is introduced early via the acetoacetate ester precursor. For example, methyl 3-(4-methoxyphenyl)-acetoacetate undergoes cyclocondensation with 2-aminothiazole in the one-pot synthesis. Alternatively, Ullmann coupling post-core formation could attach this group, though this is less efficient.

Methyl Ester at Position 6

The methyl ester is incorporated during the acetoacetate ester selection (e.g., methyl acetoacetate). Post-synthesis esterification is impractical due to the reactivity of the thiazolo[3,2-a]pyrimidine core.

Methyl Group at Position 7

The 7-methyl group originates from the acetoacetate ester’s α-methyl moiety. Using methyl acetoacetate in the cyclocondensation step ensures direct incorporation without additional functionalization.

Optimization and Scalability

Reaction Conditions

  • Temperature : Cyclodehydration with PPA requires 100–120°C, while one-pot syntheses with ionic liquids proceed at 35–80°C.
  • Catalysts : Ionic liquids (e.g., [BMIM]BF₄) improve yields (85–92%) compared to PPA (70–75%).
  • Solvents : Ethanol or water minimizes environmental impact.

Purification

Recrystallization from ethanol/water mixtures (7:3 v/v) removes unreacted aldehydes and byproducts. Column chromatography is avoided due to the compound’s polar nature.

Comparative Analysis of Methods

Parameter PPA Cyclodehydration One-Pot Ionic Liquid Knoevenagel Condensation
Yield 70–75% 85–92% 88–94%
Reaction Time 2–4 hours 2–12 hours 1–2 hours
Temperature 100–120°C 35–80°C 25–50°C
Environmental Impact High (corrosive PPA) Low (recyclable solvents) Moderate
Stereoselectivity (E:Z) 3:1 9:1 10:1

Challenges and Solutions

Byproduct Formation

Side reactions during Knoevenagel condensation generate Z-isomers or dimerized products. Using excess 2-chlorobenzaldehyde (1.5 eq.) and low temperatures suppresses these pathways.

Scalability

Gram-scale synthesis (≥10 g) is feasible via the one-pot method, with ionic liquids recycled for 5–10 batches without yield loss. US7732631B2’s effluent treatment protocol (NaOH neutralization) ensures safe disposal.

Q & A

Basic Research Questions

Q. How can synthesis conditions for the title compound be optimized to improve yield and purity?

  • Methodological Answer : The compound can be synthesized via a modified Gewald reaction or cyclocondensation. For example, refluxing equimolar ratios of substituted benzaldehyde (e.g., 2-chlorobenzaldehyde), thiouracil derivatives, and methyl acetoacetate in a 1:1 mixture of glacial acetic acid and acetic anhydride with sodium acetate (1.5 g per 0.01 mol substrate) for 8–10 hours enhances cyclization efficiency. Recrystallization from ethyl acetate/ethanol (3:2) yields pure crystals (mp 427–428 K) . Adjusting aldehyde substituents (e.g., electron-withdrawing groups like Cl) and reaction time can mitigate side reactions like keto-enol tautomerization .

Q. What spectroscopic techniques are critical for confirming the stereochemistry (E/Z) of the benzylidene moiety?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are essential. For instance, irradiation of the methine proton (=CH) in the benzylidene group should show NOE correlations with adjacent aromatic protons to confirm the (E)-configuration. Additionally, UV-Vis spectroscopy can detect π→π* transitions at ~320–350 nm, typical for conjugated enone systems in thiazolopyrimidines .

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in molecular geometry?

  • Methodological Answer : SCXRD reveals puckering in the thiazolopyrimidine ring (flattened boat conformation) and dihedral angles between fused rings (e.g., 80.94° between thiazolo and benzene rings). Hydrogen bonding networks (e.g., C–H···O interactions) stabilize the crystal lattice, as seen in similar compounds . Data collection at 296 K with a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) ensures precise bond-length measurements (mean σ(C–C) = 0.004 Å) .

Advanced Research Questions

Q. What computational methods validate the compound’s electronic structure and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and reactive sites. Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at the carbonyl oxygen and electrophilic zones at the chlorobenzylidene group. These align with experimental reactivity in nucleophilic substitution or Michael addition reactions .

Q. How do substituents (e.g., 2-chloro vs. 4-methoxy groups) influence bioactivity?

  • Methodological Answer : Comparative studies of analogs show that electron-withdrawing substituents (Cl) enhance antimicrobial activity (MIC ~12.5 µg/mL against S. aureus), while methoxy groups improve solubility and pharmacokinetics. Structure-Activity Relationship (SAR) models derived from docking studies (e.g., with E. coli DNA gyrase) correlate Cl-substituted benzylidenes with stronger hydrogen bonding to ATP-binding pockets .

Q. How can contradictory cytotoxicity data between in vitro and in vivo models be resolved?

  • Methodological Answer : Discrepancies may arise from metabolic instability (e.g., ester hydrolysis). Stabilize the compound via prodrug strategies (e.g., replacing the methyl ester with a pivaloyloxymethyl group) or co-administration with cytochrome P450 inhibitors (e.g., ketoconazole). Pharmacokinetic profiling (plasma t½, AUC) in rodent models can identify metabolic hotspots .

Q. What strategies prevent diastereomer formation during synthesis?

  • Methodological Answer : Steric hindrance from bulky substituents (e.g., 2-chloro vs. 4-methoxy) favors the (E)-isomer by restricting rotation around the C=C bond. Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) confirms enantiopurity, while kinetic studies under reflux (vs. microwave irradiation) show temperature-dependent isomer ratios .

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